[1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl] methanesulfonate
Description
[1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl] methanesulfonate is a methanesulfonate ester derivative featuring a pyrrolidine ring substituted with a 3-methyl-4-nitrophenyl group. Methanesulfonate esters are commonly utilized as intermediates in organic synthesis and pharmaceuticals due to their reactivity as leaving groups in nucleophilic substitution reactions . The methyl group at the meta position may sterically hinder interactions, affecting crystallinity or solubility.
Properties
IUPAC Name |
[1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-9-7-10(3-4-12(9)14(15)16)13-6-5-11(8-13)19-20(2,17)18/h3-4,7,11H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRZGSLHHBELFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCC(C2)OS(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl] methanesulfonate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 3-methyl-4-nitrophenyl Group:
Methanesulfonate Ester Formation: The final step involves the esterification of the pyrrolidine derivative with methanesulfonyl chloride under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanesulfonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Methanesulfonate Ester: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and inhibition.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl] methanesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrrolidine ring can also participate in binding interactions with enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Research Implications and Limitations
The provided evidence underscores methodologies (e.g., SHELX for crystallography, graph set analysis for hydrogen bonding) rather than direct data on the target compound. Further experimental studies are required to:
Validate crystallographic predictions using single-crystal X-ray diffraction.
Quantify thermodynamic stability via differential scanning calorimetry (DSC).
Biological Activity
The compound [1-(3-methyl-4-nitrophenyl)pyrrolidin-3-yl] methanesulfonate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine ring substituted with a nitrophenyl group and a methanesulfonate moiety. This structural configuration is significant for its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Pyrrolidine derivatives have been reported to possess antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, potentially acting as anti-inflammatory agents by inhibiting specific enzymes involved in the inflammatory response .
Case Study: Inhibition of Sphingomyelinase
A notable study investigated the inhibition of neutral sphingomyelinase (nSMase) by pyrrolidine derivatives, including those structurally related to this compound. The study found that these compounds could significantly reduce exosome release from brain cells, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Pyrrolidine derivatives | MIC values between 3.12 - 12.5 μg/mL |
| Anti-inflammatory | Various analogs | Inhibition of inflammatory pathways |
| Neuroprotective | nSMase inhibitors | Reduced exosome release in neuronal cells |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies on pyrrolidine derivatives reveal that modifications on the nitrophenyl group can enhance biological activity. For example, the introduction of different substituents on the phenyl ring can lead to variations in potency against specific biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
